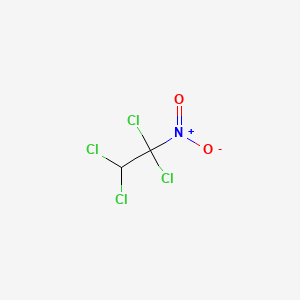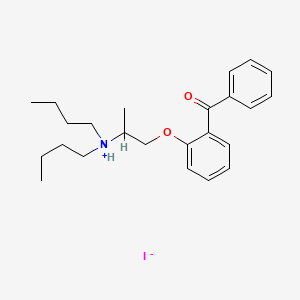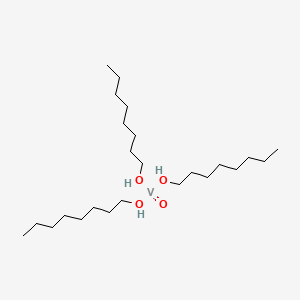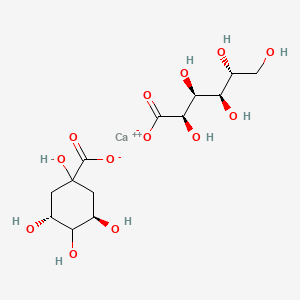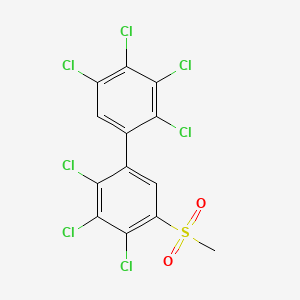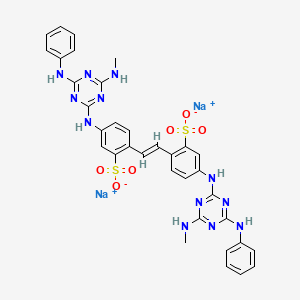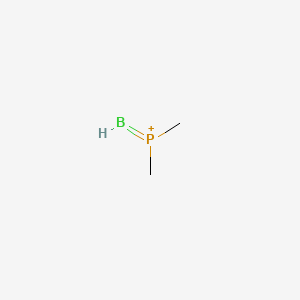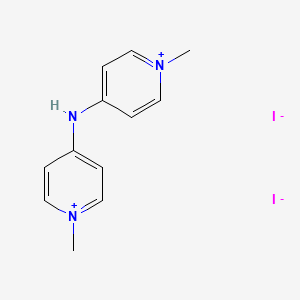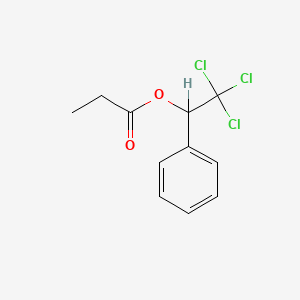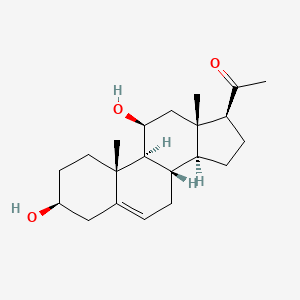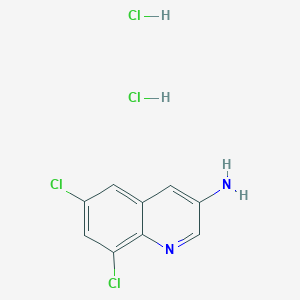
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a phenyl group, a piperidine ring, and an indole core, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from a suitable precursor such as phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions where the indole derivative reacts with a piperidine-containing reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one: The free base form of the compound.
1,3-Dihydro-3-phenyl-1-(2-morpholinoethyl)-2H-indol-2-one: A similar compound with a morpholine ring instead of a piperidine ring.
1,3-Dihydro-3-phenyl-1-(2-pyrrolidinoethyl)-2H-indol-2-one: A similar compound with a pyrrolidine ring.
Uniqueness
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Número CAS |
42773-88-6 |
|---|---|
Fórmula molecular |
C21H25ClN2O |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
3-phenyl-1-(2-piperidin-1-ium-1-ylethyl)-3H-indol-2-one;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-21-20(17-9-3-1-4-10-17)18-11-5-6-12-19(18)23(21)16-15-22-13-7-2-8-14-22;/h1,3-6,9-12,20H,2,7-8,13-16H2;1H |
Clave InChI |
GIUFFUCZSHAYDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


